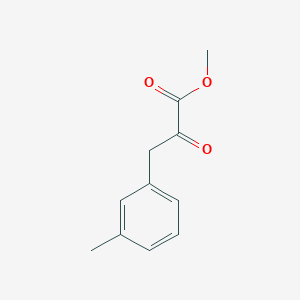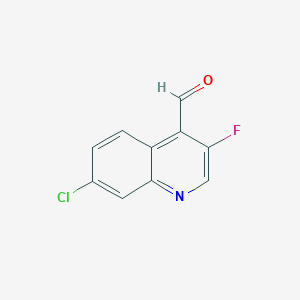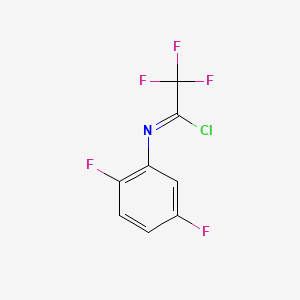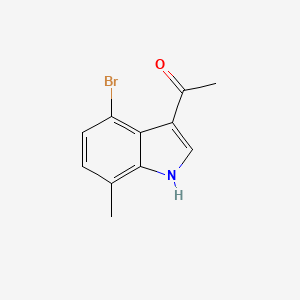
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is an organic compound characterized by the presence of two bromine atoms attached to a phenyl ring, which is further connected to an indene-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione typically involves the bromination of a precursor compound followed by cyclization. One common method includes the bromination of 3,5-dibromobenzaldehyde, which is then subjected to cyclization reactions to form the indene-1,3-dione structure. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, and the reactions are carried out under controlled temperatures to ensure the desired product formation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced efficiently and cost-effectively.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into less oxidized forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used to replace the bromine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in targeting specific enzymes or pathways involved in disease processes.
Industry: The compound is used in the development of new materials, such as polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit enzymes like thioredoxin reductase, which plays a crucial role in maintaining cellular redox balance . By binding to the active site of the enzyme, the compound disrupts its function, leading to an accumulation of reactive oxygen species and subsequent cell death. This mechanism is particularly relevant in the context of cancer research, where selective targeting of cancer cells is a key therapeutic strategy.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dibromophenyl-functionalised imidazolium salts: These compounds share the 3,5-dibromophenyl group and exhibit similar chemical reactivity and biological activities.
2-Amino-3,5-dibromobenzyl alcohol: Another compound with the 3,5-dibromophenyl group, used in various synthetic applications.
Uniqueness
2-(3,5-Dibromophenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-1,3-dione structure, which imparts distinct chemical properties and reactivity. This structural feature allows for a broader range of chemical modifications and applications compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H8Br2O2 |
|---|---|
Poids moléculaire |
380.03 g/mol |
Nom IUPAC |
2-(3,5-dibromophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H8Br2O2/c16-9-5-8(6-10(17)7-9)13-14(18)11-3-1-2-4-12(11)15(13)19/h1-7,13H |
Clé InChI |
MJCQZBDGAARDOY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)trimethylsilane](/img/structure/B13688934.png)
![(S)-2-[(S)-2-[(S)-2-(Fmoc-amino)-3-methylbutanamido]-4-methylpentanamido]-N-[4-(hydroxymethyl)phenyl]-6-[[(4-methoxyphenyl)diphenylmethyl]amino]hexanamide](/img/structure/B13688938.png)
![5-Chloro-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13688959.png)
![7-Chlorothieno[3,2-b]pyridin-2-amine](/img/structure/B13688967.png)





![2-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13689003.png)
![1-[4-Bromo-2-(trifluoromethoxy)phenyl]guanidine](/img/structure/B13689009.png)
![Diethyl [4-(Trifluoromethoxy)phenyl]phosphonate](/img/structure/B13689015.png)

